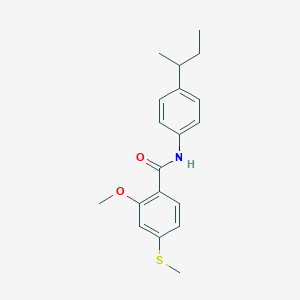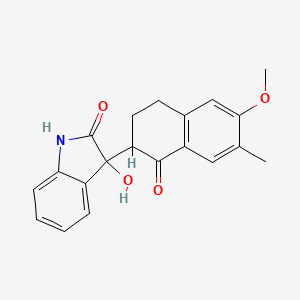![molecular formula C22H27ClN2O3 B5087160 5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-furylmethyl)benzamide](/img/structure/B5087160.png)
5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-furylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-furylmethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential in treating various types of cancer. This compound is a member of the benzamide family and has been shown to have promising results in preclinical studies.
作用機序
5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-furylmethyl)benzamide works by inhibiting the activity of Bruton's tyrosine kinase (BTK), which is a key enzyme in the B-cell receptor signaling pathway. By inhibiting BTK, 5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-furylmethyl)benzamide blocks the activation and proliferation of B-cells, which are often overactive in cancer cells.
Biochemical and Physiological Effects:
5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-furylmethyl)benzamide has been shown to have potent inhibitory effects on B-cell receptor signaling, leading to the inhibition of B-cell activation and proliferation. Additionally, 5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-furylmethyl)benzamide has been shown to induce apoptosis (cell death) in cancer cells, further inhibiting their growth and proliferation.
実験室実験の利点と制限
One of the main advantages of 5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-furylmethyl)benzamide in lab experiments is its potency and specificity for BTK inhibition. This allows for precise targeting of the B-cell receptor signaling pathway, which is critical for the development and progression of B-cell malignancies. However, one limitation of 5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-furylmethyl)benzamide is its potential toxicity, which can limit its effectiveness in some preclinical studies.
将来の方向性
There are several potential future directions for research on 5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-furylmethyl)benzamide, including:
1. Further investigation of its potential in treating various types of cancer, including lymphoma, leukemia, and multiple myeloma.
2. Development of more potent and selective BTK inhibitors, which may have improved efficacy and fewer side effects.
3. Investigation of potential combination therapies with other cancer treatments, such as chemotherapy or immunotherapy.
4. Further understanding of the molecular mechanisms underlying 5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-furylmethyl)benzamide's effects on B-cell receptor signaling and cancer cell proliferation.
5. Investigation of potential biomarkers for predicting response to 5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-furylmethyl)benzamide and other BTK inhibitors in cancer patients.
合成法
The synthesis method for 5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-furylmethyl)benzamide involves several steps, including the reaction of 5-chloro-2-nitrobenzoic acid with 1-cyclopentylpiperidine-4-ol to form the intermediate compound. The intermediate compound is then reacted with 2-furylmethylamine to yield 5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-furylmethyl)benzamide.
科学的研究の応用
5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-furylmethyl)benzamide has been extensively studied for its potential in treating various types of cancer, including lymphoma, leukemia, and multiple myeloma. It has been shown to have potent inhibitory effects on B-cell receptor signaling, which is a critical pathway in the development and progression of B-cell malignancies.
特性
IUPAC Name |
5-chloro-2-(1-cyclopentylpiperidin-4-yl)oxy-N-(furan-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O3/c23-16-7-8-21(20(14-16)22(26)24-15-19-6-3-13-27-19)28-18-9-11-25(12-10-18)17-4-1-2-5-17/h3,6-8,13-14,17-18H,1-2,4-5,9-12,15H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYRWUDAMJGIJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)OC3=C(C=C(C=C3)Cl)C(=O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~2~-(5-chloro-2-methoxyphenyl)-N~1~,N~1~-diethyl-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5087111.png)
![5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5087125.png)
![5-(methoxymethyl)-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-furamide](/img/structure/B5087130.png)
![ethyl 6-bromo-4-hydroxy-5-methoxy-1-methyl-2-[(phenylthio)methyl]-1H-indole-3-carboxylate](/img/structure/B5087141.png)
![(4aS*,8aR*)-2-({5-[(4-chloro-2-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)decahydroisoquinoline](/img/structure/B5087144.png)
![1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-piperidinol](/img/structure/B5087151.png)

![1-benzyl-4-[(5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B5087166.png)
![3-[4-(3-ethoxyphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5087174.png)

![N-[3-(acetylamino)phenyl]-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B5087179.png)
![3-(4-methoxyphenyl)-4-(2-nitrophenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B5087187.png)
![11-(6-chloro-4-oxo-4H-chromen-3-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5087195.png)